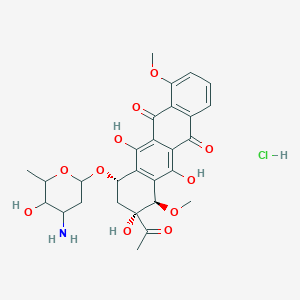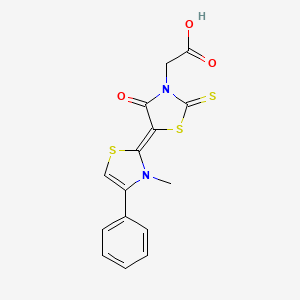
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is an organic compound characterized by the presence of a dibromocyclopropyl group attached to a nitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with dibromocarbene. Dibromocarbene can be generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction is carried out under phase-transfer conditions, often using a phase-transfer catalyst to facilitate the transfer of the dibromocarbene into the organic phase where it reacts with the 4-nitrobenzyl bromide .
Industrial Production Methods
the general principles of organic synthesis, such as the use of continuous flow chemistry for improved efficiency and yield, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromocyclopropyl group can undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Reduction: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction: The major product is 1-(2,2-Dibromocyclopropyl)-4-aminobenzene.
Oxidation: Products can include various oxidized forms of the cyclopropyl ring.
Aplicaciones Científicas De Investigación
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibromocyclopropyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The dibromocyclopropyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Dibromocyclopropyl)-4-fluorobenzene
- 1-(2,2-Dibromocyclopropyl)-4-methoxybenzene
- 1-(2,2-Dibromocyclopropyl)-4-chlorobenzene
Uniqueness
1-(2,2-Dibromocyclopropyl)-4-nitrobenzene is unique due to the presence of both a dibromocyclopropyl group and a nitro group.
Propiedades
Número CAS |
70372-55-3 |
|---|---|
Fórmula molecular |
C9H7Br2NO2 |
Peso molecular |
320.96 g/mol |
Nombre IUPAC |
1-(2,2-dibromocyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c10-9(11)5-8(9)6-1-3-7(4-2-6)12(13)14/h1-4,8H,5H2 |
Clave InChI |
NGJNJLGZOFEABY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Br)Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



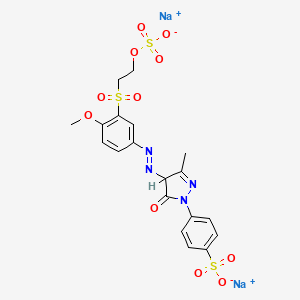

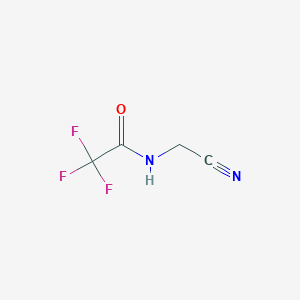
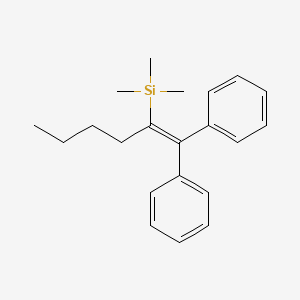
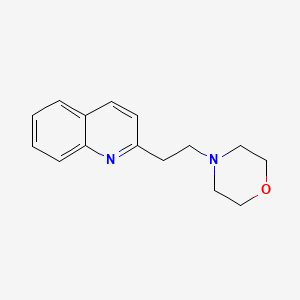
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
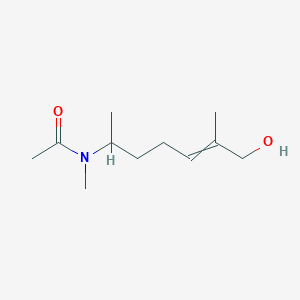
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
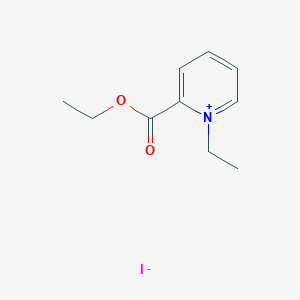
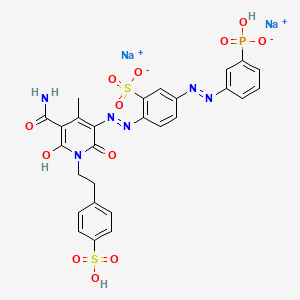
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
